2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide
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Overview
Description
2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide is an organic compound characterized by the presence of fluorine atoms at the 2 and 6 positions on the benzamide ring, and an octylphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide typically involves the following steps:
Condensation Reaction: The starting material, 2,6-difluorobenzoic acid, undergoes a condensation reaction with 4-octylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products:
Oxidation: Formation of 2,6-difluorobenzoic acid derivatives.
Reduction: Formation of 2,6-difluoro-N-[(4-octylphenyl)carbamoyl]amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2,6-Difluorobenzoic acid: Shares the difluoro substitution pattern but lacks the octylphenyl group.
4-Octylbenzoic acid: Contains the octylphenyl group but lacks the difluoro substitution.
Uniqueness: 2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide is unique due to the combination of the difluoro substitution and the octylphenyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
113281-82-6 |
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Molecular Formula |
C22H26F2N2O2 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2,6-difluoro-N-[(4-octylphenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C22H26F2N2O2/c1-2-3-4-5-6-7-9-16-12-14-17(15-13-16)25-22(28)26-21(27)20-18(23)10-8-11-19(20)24/h8,10-15H,2-7,9H2,1H3,(H2,25,26,27,28) |
InChI Key |
HTVRSMMYICDLAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)NC(=O)NC(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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